![molecular formula C18H18N6O B2957233 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034380-33-9](/img/structure/B2957233.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is an organic compound characterized by its unique molecular structure, which integrates cyclopropyl and pyrazolo[1,5-a]pyrazinyl moieties along with a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions. The initial steps often involve the formation of cyclopropyl and triazole derivatives through cyclization reactions. Next, these intermediates undergo coupling reactions under controlled conditions to achieve the final compound.
Industrial Production Methods: While small-scale laboratory synthesis is common, industrial production may involve optimizing the reaction pathways to enhance yield and cost-efficiency. This often includes the use of catalysts, solvent selection, and temperature control to streamline the manufacturing process.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound exhibits versatile reactivity, engaging in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: In oxidation reactions, reagents like hydrogen peroxide or chromium trioxide may be used. Reduction typically employs hydrogen gas or sodium borohydride. Substitution reactions could involve halogenation or nitration using reagents such as chlorine or nitric acid.
Major Products Formed: The products of these reactions vary widely For example, oxidation might yield oxidized derivatives with added oxygen functionalities, while reduction may lead to simpler hydrocarbon forms
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: Its potential biological activity has prompted research into its effects on cellular processes and its potential as a drug candidate.
Medicine: Investigations are ongoing into its therapeutic uses, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound's stability and reactivity are beneficial in materials science, including the development of polymers and advanced materials.
Mechanism of Action
Mechanism: The compound interacts with various molecular targets through binding and modulation of biological pathways. This interaction can lead to alterations in cellular signaling, enzyme activity, or receptor function.
Molecular Targets and Pathways: It often targets enzyme systems, influencing catalytic activities. Additionally, it may affect signaling pathways critical for cell growth and differentiation.
Comparison with Similar Compounds
1-phenyl-3-(2,3-dihydro-1H-indol-2-ylidene)urea
4-(2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
2-cyclopropyl-3-(2-oxo-1,2-dihydroquinolin-3-yl)pyrazine
These compounds exhibit different reactivities and applications but share structural similarities that allow for comparative studies.
There you have it—a glimpse into the fascinating world of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Anything else you'd like to dive into?
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-11-19-24(21-17)14-4-2-1-3-5-14)22-8-9-23-15(12-22)10-16(20-23)13-6-7-13/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJVWBHPBBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
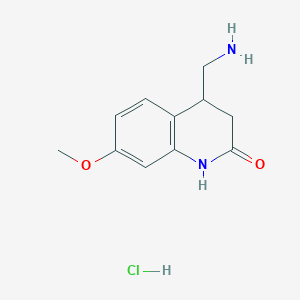
![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957154.png)
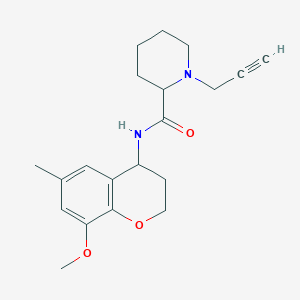
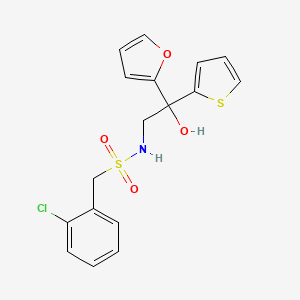
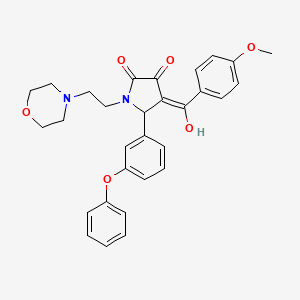
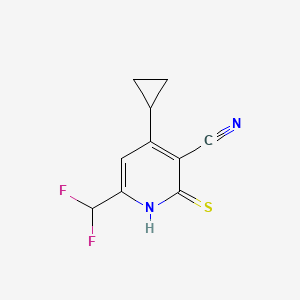
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)
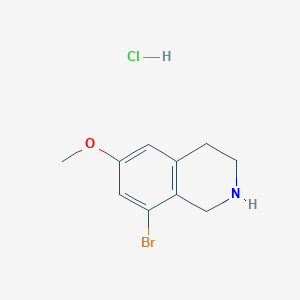
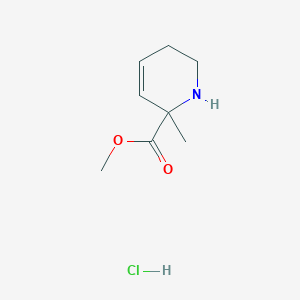
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)
![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)
